molecular formula C15H21NO7 B587525 2-(1,1-Diethoxy-2-methyl)propyl 4'-Nitrophenyl Carbonate CAS No. 1246819-38-4

2-(1,1-Diethoxy-2-methyl)propyl 4'-Nitrophenyl Carbonate

Cat. No. B587525
CAS RN: 1246819-38-4
M. Wt: 327.333
InChI Key: RJQOVDVGEWOCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate” is a chemical compound with the molecular formula C15H21NO7 . It’s a labelled analogue of 2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate, which is an intermediate in the preparation of Docetaxel Metabolites .


Molecular Structure Analysis

The compound has a molecular weight of 333.37 . Its IUPAC name is 1,1,1,3,3,3-hexadeuterio-2-(diethoxymethyl)propan-2-yl carbonate .


Physical And Chemical Properties Analysis

The compound is soluble in Chloroform, Dichloromethane, and Ethyl Acetate . It appears as a white solid .

Scientific Research Applications

Palladium-Catalyzed Annulation

Palladium-catalyzed annulation of aryl-1,2-diols with propargylic carbonates, including methyl 1-methylprop-2-ynyl carbonate, has been studied for the synthesis of dihydro-benzodioxines. This research provides insights into the regioselectivities observed in reactions involving nitro-substituted diphenols, demonstrating the role of electronic and steric effects in determining product distribution (Labrosse, Lhoste, Delbecq, & Sinou, 2003).

Kinetics and Mechanism Studies

The kinetics and mechanisms of the aminolysis and phenolysis of nitrophenyl carbonates have been extensively studied, revealing the intricacies of nucleophilic substitution reactions. These studies contribute to a deeper understanding of reaction mechanisms, including the formation of intermediates and the influence of substituents on reaction rates (Castro, Aliaga, Campodónico, & Santos, 2002).

Synthesis of Functionalized Tetramic Acids

Research on the synthesis of functionalized tetramic acids and 2-amino-4-pyrrolinones using a p-nitrophenyl carbonate linker demonstrates the utility of nitrophenyl carbonates in the preparation of complex organic molecules. This work highlights the versatility of these reagents in organic synthesis, offering a route to optically active compounds with potential biological activity (Prousis, Detsi, & Igglessi-Markopoulou, 2005).

Solid-Phase Synthesis Techniques

Developments in solid-phase synthesis techniques using activated nitrophenyl carbonate linkers have been reported. These methods facilitate the efficient production of diverse substituted aminofuranones, showcasing the role of nitrophenyl carbonate derivatives in modern synthetic chemistry (Matiadis, Prousis, & Igglessi-Markopoulou, 2009).

Molecular Crystal Structure Analysis

The molecular crystal structure analysis of compounds synthesized from nitrophenyl carbonates provides essential data for understanding the molecular arrangements and interactions within crystalline materials. These studies are crucial for the development of materials with specific properties, including pharmaceuticals and advanced materials (Maru & Shah, 2013).

properties

IUPAC Name

(1,1-diethoxy-2-methylpropan-2-yl) (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO7/c1-5-20-13(21-6-2)15(3,4)23-14(17)22-12-9-7-11(8-10-12)16(18)19/h7-10,13H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQOVDVGEWOCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C)(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-Diethoxy-2-methyl)propyl 4'-Nitrophenyl Carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.